Diphenyl(trimethylsilyl)phosphine

Catalog No.
S663818
CAS No.
17154-34-6
M.F
C15H19PSi
M. Wt
258.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl(trimethylsilyl)phosphine

CAS Number

17154-34-6

Product Name

Diphenyl(trimethylsilyl)phosphine

IUPAC Name

diphenyl(trimethylsilyl)phosphane

Molecular Formula

C15H19PSi

Molecular Weight

258.37 g/mol

InChI

InChI=1S/C15H19PSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3

InChI Key

WTWVGNUJAAOVSC-UHFFFAOYSA-N

SMILES

C[Si](C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

C[Si](C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2

Ph2SiMe3P is a colorless liquid at room temperature []. It belongs to a class of compounds called phosphines, which contain a central phosphorus atom bonded to three other atoms, typically hydrogen, carbon, or other elements like silicon (Si) in this case.


Molecular Structure Analysis

The key feature of Ph2SiMe3P is the phosphorus atom (P) bonded to two phenyl (Ph) groups and a trimethylsilyl (SiMe3) group []. The phenyl groups are six-membered carbon rings with attached hydrogen atoms, and the trimethylsilyl group consists of a silicon atom bonded to three methyl (CH3) groups [].


Chemical Reactions Analysis

Ph2SiMe3P is valuable in organic synthesis due to its ability to participate in various coupling reactions. These reactions form new carbon-carbon bonds between organic molecules:

  • Buchwald-Hartwig coupling: This reaction creates a carbon-carbon bond between an aryl halide (Ar-X) and an amine (NR2) or amine derivative [].
Ar-X + NR2  -> Ar-NR2 + X-  (general reaction)
  • Suzuki-Miyaura coupling: This reaction creates a carbon-carbon bond between an aryl/vinyl halide (Ar/Vinyl-X) and a boronic acid (R-B(OH)2) [].
Ar/Vinyl-X + R-B(OH)2 -> Ar/Vinyl-R + X- + B(OH)3  (general reaction)
  • Stille coupling: This reaction creates a carbon-carbon bond between an aryl/vinyl halide (Ar/Vinyl-X) and a tin reagent (R-SnX3) [].
Ar/Vinyl-X + R-SnX3 -> Ar/Vinyl-R + X- + R2SnX2  (general reaction)

These are just a few examples, and Ph2SiMe3P can be used in other coupling reactions as well [].

The synthesis of Ph2SiMe3P typically involves the reaction of lithium diphenylphosphide (LiPPh2) with chlorotrimethylsilane (SiMe3Cl) []. However, due to the potentially hazardous nature of lithium diphenylphosphide, this reaction is usually only performed by researchers in a laboratory setting.


Physical And Chemical Properties Analysis

  • Melting point: No data publicly available
  • Boiling point: No data publicly available
  • Solubility: Soluble in common organic solvents []
  • Stability: Air and moisture sensitive []

Catalyst Ligand in Cross-Coupling Reactions:

Diphenyl(trimethylsilyl)phosphine finds its primary application as a ligand in various cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between two different organic molecules. Diphenyl(trimethylsilyl)phosphine facilitates these reactions by coordinating with the metal catalyst, improving its activity and selectivity.

It is particularly effective in several named cross-coupling reactions, including:

  • Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds
  • Suzuki-Miyaura coupling: Formation of carbon-carbon bonds between an aryl or vinyl boronic acid and an alkyl halide or aryl halide
  • Stille coupling: Formation of carbon-carbon bonds between an organotin reagent and an alkyl halide or aryl halide
  • Sonogashira coupling: Formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide
  • Negishi coupling: Formation of carbon-carbon bonds between an organozinc compound and an alkyl halide or aryl halide
  • Heck coupling: Formation of carbon-carbon bonds between an alkene and an aryl halide or vinyl halide
  • Hiyama coupling: Formation of carbon-carbon bonds between an organosilane and an alkyl halide or aryl halide

The effectiveness of Diphenyl(trimethylsilyl)phosphine in these reactions is attributed to its combination of electronic and steric properties. The bulky trimethylsilyl group provides steric hindrance, controlling the reaction pathway and promoting selectivity. Additionally, the lone pair of electrons on the phosphorus atom allows it to coordinate with the metal catalyst, influencing its reactivity.

Precursor for Other Organophosphorus Compounds:

Diphenyl(trimethylsilyl)phosphine can also serve as a precursor for the synthesis of other organophosphorus compounds. These compounds find diverse applications in various scientific fields, including:

  • Medicinal chemistry: Development of new drugs and therapeutic agents
  • Materials science: Creation of functional materials with specific properties
  • Catalysis: Design of new catalysts for various chemical reactions

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

17154-34-6

Wikipedia

Diphenyl(trimethylsilyl)phosphine

Dates

Modify: 2023-08-15

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